molecular formula C13H15N3S B1518904 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine CAS No. 776998-14-2

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine

Cat. No. B1518904
M. Wt: 245.35 g/mol
InChI Key: VISLXHVJSCZPQV-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine is a chemical compound with the molecular formula C13H15N3S . It is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Molecular Structure Analysis

The InChI code for 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine is 1S/C13H15N3S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

  • Synthesis of Biologically Important Compounds : This compound is involved in the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, which are synthesized via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, featuring a short reaction time and high yields (Zisheng Zheng et al., 2014).

  • Antimicrobial Applications : The compound is used in the synthesis of novel pyridones, which have been evaluated for their antibacterial and antifungal properties (G. Elgemeie et al., 2017).

  • Construction of Bicyclic Structures : It is utilized in the diastereoselective construction of fused bicyclic structures like tetrahydropyridines, beneficial for creating heterocyclic products with high structural diversity (Jie‐Ping Wan et al., 2014).

  • Synthesis of Antiproliferative Compounds : The compound aids in the preparation of fluorinated triazolo[1,5-a][1,3,5]triazines, which exhibit antiproliferative activity against various cancer cell lines (A. Dolzhenko et al., 2008).

  • Molecular Structure Studies : It is used in the study of molecular structures, such as the synthesis of benzylmercapto-triazolotriazinone, revealing insights into hydrogen bonding and pi-pi stacking interactions (L. Hwang et al., 2006).

  • Synthesis of Functionalized Building Blocks : The compound is a key element in preparing functionalized building blocks based on tetrahydrotriazolopyridine cores, which are useful for developing novel anti-diabetes drug leads (A. Mishchuk et al., 2016).

Future Directions

The future directions for research on 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine are not specified in the retrieved sources. Given its use in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives , it may be of interest in the development of new synthetic methods or the study of these derivatives.

properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISLXHVJSCZPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653850
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine

CAS RN

776998-14-2
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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